Cas no 850881-09-3 (2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Il composto 2-(3-Hexiltiofen-2-il)-4,4,5,5-tetrametil-1,3,2-diossaborolano è un derivato borato organico utilizzato principalmente come intermedio nelle reazioni di accoppiamento incrociato catalizzate da palladio, come la reazione di Suzuki-Miyaura. La presenza del gruppo diossaborolano conferisce elevata stabilità e reattività controllata, mentre la catena esilica migliora la solubilità in solventi organici apolari. Questo reagente è particolarmente utile nella sintesi di polimeri conduttori e materiali elettronici, grazie alla sua capacità di formare legami carbonio-carbonio in condizioni blande. La purezza e la selettività lo rendono adatto per applicazioni in chimica fine e nella ricerca di nuovi materiali funzionali.
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
850881-09-3 structure
Product Name:2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Numero CAS:850881-09-3
MF:C16H27BO2S
MW:294.260383844376
MDL:MFCD11045447
CID:68975
PubChem ID:125307345
Update Time:2025-07-21

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(3-HEXYL-2-THIENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
    • 3-Hexyl-2-thiopheneboronic acid pinacol ester
    • 3-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
    • 3-Hexyl-2-thienylboronic acid
    • 3-Hexylthiophene-2-boronic acid pinacol ester
    • 1,3,2-Dioxaborolane, 2-(3-hexyl-2-thienyl)-4,4,5,5-tetramethyl-
    • 3-Hexylthiophene-2-boronic acid, pinacol ester
    • AMTB449
    • EOS562
    • XCXAUPBHQCCWCI-UHFFFAOYSA
    • 2-(3-Hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • 2-[3-(Hexyl)thiophen-2-yl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • DTXSID30586569
    • 3-Hexylthiophene-2-boronic acid pinacol ester, 95%
    • AKOS016000708
    • 850881-09-3
    • DB-111506
    • SCHEMBL12264421
    • H1298
    • E10051
    • XCXAUPBHQCCWCI-UHFFFAOYSA-N
    • MFCD11045447
    • EN300-7364231
    • AS-2529
    • MDL: MFCD11045447
    • Inchi: 1S/C16H27BO2S/c1-6-7-8-9-10-13-11-12-20-14(13)17-18-15(2,3)16(4,5)19-17/h11-12H,6-10H2,1-5H3
    • Chiave InChI: XCXAUPBHQCCWCI-UHFFFAOYSA-N
    • Sorrisi: O1C(C)(C)C(C)(C)OB1C1=C(CCCCCC)C=CS1

Proprietà calcolate

  • Massa esatta: 294.18200
  • Massa monoisotopica: 294.182
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 6
  • Complessità: 304
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 46.7
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente

Proprietà sperimentali

  • Densità: 0.983 g/mL at 25 °C
  • Punto di ebollizione: 385.3±30.0 °C at 760 mmHg
  • Punto di infiammabilità: Gradi Fahrenheit:>230°F
    Gradi Celsius:>110°C
  • Indice di rifrazione: n20/D 1.490-1.499
  • PSA: 46.70000
  • LogP: 4.17010
  • Pressione di vapore: 0.0±0.8 mmHg at 25°C

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Informazioni sulla sicurezza

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM137454-1g
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
850881-09-3 97%
1g
$105 2021-08-05
Chemenu
CM137454-5g
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
850881-09-3 97%
5g
$362 2021-08-05
Chemenu
CM137454-10g
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
850881-09-3 97%
10g
$616 2021-08-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X62845-1g
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
850881-09-3 ≥97%(GC)
1g
¥448.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X62845-250mg
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
850881-09-3 ≥97%(GC)
250mg
¥148.0 2023-09-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H862363-250mg
3-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
850881-09-3 ≥97%(GC)
250mg
¥336.00 2022-01-10
AK Scientific
AMTB449-1g
3-Hexyl-2-thiopheneboronic acid pinacol ester
850881-09-3 95%
1g
$60 2025-02-18
AK Scientific
AMTB449-5g
3-Hexyl-2-thiopheneboronic acid pinacol ester
850881-09-3 95%
5g
$240 2025-02-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H862363-1g
3-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
850881-09-3 ≥97%(GC)
1g
¥788.00 2022-01-10
Matrix Scientific
102333-500mg
3-Hexyl-2-thiopheneboronic acid pinacol ester, >95%
850881-09-3 >95%
500mg
$77.00 2023-09-05

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  2 h, -78 °C
1.2 Reagents: Trimethyl borate ;  12 h, -78 °C
1.3 4 h
Riferimento
Synthesis and characterization of double-cable oligthiophene/C60 copolymer
Qi, Yuan-jiang; Li, Hui, Boligang/Fuhe Cailiao, 2013, (5), 32-36

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 -
Riferimento
High-color-quality white electroluminescence and amplified spontaneous emission from a star-shaped single-polymer system with simultaneous three-color emission
Jiu, Yuanda; Wang, Jianyun; Yi, Jianpeng; Liu, Cheng-Fang; Zhang, Xin-Wen; et al, Polymer Chemistry, 2017, 8(5), 851-859

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
1.3 Solvents: Water ;  rt
Riferimento
Direct Observation of an Efficient Triplet Exciton Diffusion Process in a Platinum-Containing Conjugated Polymer
Du, Lili; Xiong, Wenjuan; Cheng, Shun-Cheung; Shi, Haiting; Chan, Wai Kin ; et al, Journal of Physical Chemistry Letters, 2017, 8(11), 2475-2479

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Water ;  rt
Riferimento
Impact of Molecular Symmetry on Single-Molecule Conductance
Dell, Emma J.; Capozzi, Brian; DuBay, Kateri H.; Berkelbach, Timothy C.; Moreno, Jose Ricardo; et al, Journal of the American Chemical Society, 2013, 135(32), 11724-11727

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -80 °C
1.2 Reagents: Triisopropyl borate ;  -80 °C → rt; 2 h, rt
1.3 overnight, rt
Riferimento
Dye-functionalized head-to-tail coupled oligo(3-hexylthiophenes)-perylene-oligothiophene dyads for photovoltaic applications
Cremer, Jens; Mena-Osteritz, Elena; Pschierer, Neil G.; Muellen, Klaus; Baeuerle, Peter, Organic & Biomolecular Chemistry, 2005, 3(6), 985-995

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -80 °C
1.2 Reagents: Triisopropyl borate ;  -80 °C → rt; 2 h, rt
1.3 overnight, rt
Riferimento
Kumada Catalyst-Transfer Polycondensation of Thiophene-Based Oligomers: Robustness of a Chain-Growth Mechanism
Beryozkina, Tetyana; Senkovskyy, Volodymyr; Kaul, Elisabeth; Kiriy, Anton, Macromolecules (Washington, 2008, 41(21), 7817-7823

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  heated; 2 h, rt
1.2 -78 °C; 18 h, rt
Riferimento
Low-Temperature, Solution-Processed, High-Mobility Polymer Semiconductors for Thin-Film Transistors
Pan, Hualong; Li, Yuning; Wu, Yiliang; Liu, Ping; Ong, Beng S.; et al, Journal of the American Chemical Society, 2007, 129(14), 4112-4113

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:850881-09-3)2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Numero d'ordine:A22864
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 04:14
Prezzo ($):325.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:850881-09-3)2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A22864
Purezza:99%
Quantità:5g
Prezzo ($):325.0
Email